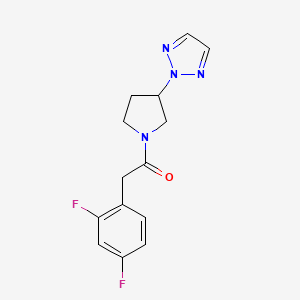

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

描述

属性

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c15-11-2-1-10(13(16)8-11)7-14(21)19-6-3-12(9-19)20-17-4-5-18-20/h1-2,4-5,8,12H,3,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZONIIEOZVJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving an appropriate precursor.

Attachment of the Difluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the difluorophenyl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions could be used to modify the triazole or pyrrolidine rings.

Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural features.

Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity or selectivity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g): Replacing fluorine with chlorine increases molecular weight (Cl: 35.45 vs. F: 19.00) and ClogP (2.8 vs. This compound exhibits moderate antifungal activity, though lower selectivity than the difluoro analogue due to steric and electronic effects .

- 1-(2,4-Difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone (5): The nitro group on the triazole ring introduces redox activity, enabling anti-Trypanosoma cruzi effects via nitroreductase activation. However, nitro derivatives may exhibit higher mutagenicity compared to non-nitrated analogues .

Triazole Position and Antifungal Activity

- Fluconazole : Contains a 1H-1,2,4-triazole instead of 2H-1,2,3-triazol-2-yl. The 1,2,4-triazole orientation optimizes binding to fungal CYP51, achieving broad-spectrum activity. The target compound’s 2H-1,2,3-triazole may alter binding kinetics due to steric differences .

- 1-(2,4-Difluorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethanone: The 2H-triazole’s N-2 alkylation in the target compound may enhance metabolic stability compared to N-1-substituted triazoles, as seen in analogues with longer plasma half-lives .

Derivatives with Modified Functional Groups

- Thiosemicarbazone Derivatives (1A–3A): Cyclization of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with thiosemicarbazide yields thiadiazoline derivatives (e.g., 2A and 3A). These compounds show improved antifungal activity (MIC: 0.5–2 µg/mL against Candida spp.) due to the thiadiazoline ring’s ability to disrupt fungal cell membranes .

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Reduction of the ketone to a hydroxyl group decreases lipophilicity (ClogP: 1.8 vs. 2.2) and reduces CYP51 binding, highlighting the ketone’s critical role in target interaction .

Antifungal Efficacy

The target compound’s superior MIC values over Fluconazole may stem from its pyrrolidine-triazole scaffold, which enhances membrane penetration. However, Fluconazole’s lower Ki reflects optimized CYP51 interactions .

Selectivity and Toxicity

- Hepatocytotoxicity: Nitro-substituted triazoles (e.g., Compound 5) show higher hepatotoxicity (IC50: 25 µM) compared to non-nitrated analogues (IC50: >100 µM) due to reactive metabolite formation .

- CYP Selectivity : The target compound exhibits >50-fold selectivity for fungal CYP51 over human CYP3A4, whereas dichlorophenyl analogues (e.g., 9g) have lower selectivity (10-fold), increasing off-target risks .

生物活性

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a synthetic compound that integrates a triazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This compound's unique structure suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in therapeutic interventions.

Structural Features

The compound features:

- Triazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.

- Pyrrolidine Moiety : Contributes to the compound's structural rigidity, enhancing its interaction with biological targets.

- Difluorophenyl Group : Increases lipophilicity, potentially improving pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.

- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the difluorophenyl group through substitution reactions.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. For instance:

- BACE1 Inhibition : Compounds incorporating triazole and pyrrolidine rings have been reported to inhibit BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. The IC50 values for related compounds suggest promising inhibitory potential .

Antimicrobial Activity

The triazole ring is associated with antimicrobial effects against various pathogens. Studies have shown that triazoles can disrupt cell membrane integrity or inhibit essential enzymes in bacteria and fungi.

Anticancer Properties

Preliminary studies indicate that derivatives of triazole-pyrrolidine compounds may exhibit antiproliferative activity against cancer cell lines. For example, related compounds have shown effectiveness against several cancer types in vitro, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .

Case Studies

- BACE1 Inhibitors : A study on structurally similar compounds revealed that certain derivatives exhibited IC50 values in the low nanomolar range, indicating strong inhibition of BACE1 activity. This suggests that this compound may also possess similar inhibitory properties .

- Antimicrobial Testing : Compounds featuring the triazole ring have been tested against various bacterial strains, showing MIC (Minimum Inhibitory Concentration) values that indicate effective antimicrobial activity. Such results support the potential of this compound as a lead structure for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | Similar triazole and pyrrolidine structure | Notable BACE1 inhibition |

| 1-(3-(5-methylthiazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Contains thiazole instead of triazole | Different biological profile |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Binding : The compound may bind to active sites of target enzymes (e.g., BACE1), inhibiting their activity.

- Cell Membrane Interaction : The lipophilic nature of the difluorophenyl group may enhance membrane permeability, facilitating cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。